molecular formula C14H20N4 B2844225 3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2034282-21-6

3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B2844225
M. Wt: 244.342
InChI Key: UALHNQFTKWHUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

Triazoles are organic heterocyclic compounds which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .


Chemical Reactions Analysis

Triazoles are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Methods : Research has focused on creating disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction, indicating a method to synthesize compounds with potential inhibitory activities against specific enzymes, such as caspase-3, showcasing the versatility of triazole derivatives in medicinal chemistry (Yang Jiang & Trond Vidar Hansen, 2011).
  • Development of Novel Compounds : Synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring highlights the structural diversity achievable and the potential for discovering new pharmacological activities. These efforts mirror the importance of triazole scaffolds in creating clinical drugs (Tangella Nagendra Prasad et al., 2021).

Biological Activities and Applications

  • Antitumor and Antiprotozoal Activities : Investigations into derivatives of 1,2,4-triazole have led to the synthesis of compounds with promising antitumor and antiprotozoal activities. This research underscores the potential of triazole derivatives as templates for developing new therapeutic agents (N. Saidov et al., 2014; Y. Dürüst et al., 2012).
  • Antimicrobial and Cytotoxic Activities : Further studies have synthesized and evaluated the biological activities of 1,2,4-triazole derivatives, discovering compounds with significant antimicrobial and cytotoxic properties, contributing to the pool of potential new drugs for treating infections and cancer (A. S. Hotsulia, 2019).

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . There is an ongoing race between scientists developing new antibacterial agents and pathogenic bacteria harboring various resistance mechanisms . Therefore, the discovery and development of more effective and potent agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

3-[(4-cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-2-13-15-16-14(18(13)7-1)10-17-8-5-12(6-9-17)11-3-4-11/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALHNQFTKWHUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC(=C4CC4)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine

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